molecular formula C14H24Cl3N3O B12749509 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride CAS No. 86979-79-5

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride

Katalognummer: B12749509
CAS-Nummer: 86979-79-5
Molekulargewicht: 356.7 g/mol
InChI-Schlüssel: GUXBEXDDYQDGGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyridine ring fused with an oxazine ring, and it is further modified with a piperidine moiety. The trihydrochloride form indicates that the compound is stabilized as a salt with three hydrochloric acid molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and oxazine precursors. The reaction conditions may involve:

    Catalysts: Common catalysts such as palladium or platinum.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential for maintaining consistency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its ability to form stable salts makes it a candidate for drug formulation studies.

Medicine

The compound’s potential medicinal properties could be explored, particularly in the development of new pharmaceuticals. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, the compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Other derivatives of this compound may have similar structures but different functional groups.

    Piperidine-containing compounds: Compounds with a piperidine moiety may exhibit similar biological activities.

Uniqueness

The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride lies in its specific combination of a pyridine ring, oxazine ring, and piperidine moiety. This unique structure allows for diverse chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

86979-79-5

Molekularformel

C14H24Cl3N3O

Molekulargewicht

356.7 g/mol

IUPAC-Name

4-(2-piperidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride

InChI

InChI=1S/C14H21N3O.3ClH/c1-2-7-16(8-3-1)9-10-17-11-12-18-13-5-4-6-15-14(13)17;;;/h4-6H,1-3,7-12H2;3*1H

InChI-Schlüssel

GUXBEXDDYQDGGH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCN2CCOC3=C2N=CC=C3.Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.